5-Fluoro-7-nitroquinolin-8-ol, also known as nitroxoline, is a synthetic compound belonging to the class of nitroquinolines. It is characterized by the presence of a nitro group and a fluorine atom attached to the quinoline ring, which contributes to its unique chemical properties and biological activities. This compound is classified as an organoheterocyclic compound, specifically within the subclass of quinolines and derivatives. Nitroxoline is primarily recognized for its antibacterial properties, particularly in treating urinary tract infections caused by susceptible organisms .
The synthesis of 5-Fluoro-7-nitroquinolin-8-ol can be achieved through several methods, predominantly involving nitration and fluorination steps:
The synthesis process may also involve optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Industrial production often employs continuous flow reactors for scalability and consistency in product quality.
The molecular formula of 5-Fluoro-7-nitroquinolin-8-ol is . Its structural representation includes a quinoline backbone with specific substitutions:
The InChI key for this compound is RJIWZDNTCBHXAL-UHFFFAOYSA-N, and its SMILES representation is OC1=C2N=CC=CC2=C(C=C1)N+=O .
The compound has a melting point of approximately 181-183 °C and exhibits a light yellow crystalline appearance. Its molecular weight is approximately 194.15 g/mol .
5-Fluoro-7-nitroquinolin-8-ol participates in various chemical reactions due to its functional groups:
These reactions are often influenced by solvent choice, temperature, and catalyst presence, which can significantly affect yields and product selectivity.
The mechanism by which 5-Fluoro-7-nitroquinolin-8-ol exerts its antibacterial effects primarily involves inhibition of bacterial enzymes such as DNA gyrase. This enzyme is crucial for DNA replication in bacteria; by inhibiting it, nitroxoline disrupts bacterial growth and reproduction . Furthermore, its chelating ability allows it to bind metal ions essential for bacterial metabolism.
These properties make it suitable for various applications in medicinal chemistry and analytical methods .
5-Fluoro-7-nitroquinolin-8-ol is primarily used in scientific research due to its antibacterial properties:
CAS No.: 283-60-3
CAS No.: 7486-39-7
CAS No.: 60186-21-2
CAS No.:
CAS No.: 51249-33-3
CAS No.: 370870-81-8